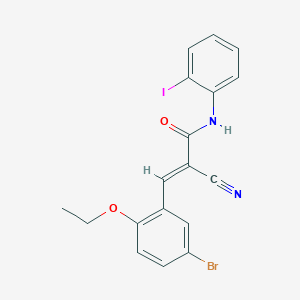![molecular formula C11H12N4O2S B7466593 Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7466593.png)
Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate, also known as ATB-346, is a new anti-inflammatory drug that has shown promising results in preclinical studies. This drug is a derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID) commonly used for the treatment of pain and inflammation. However, unlike naproxen, ATB-346 has been designed to reduce the gastrointestinal side effects associated with NSAIDs.
Mecanismo De Acción
Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate is a prodrug that is activated by the enzyme paraoxonase-1 (PON1) present in the blood. Once activated, it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate has been shown to have several biochemical and physiological effects. It reduces the production of inflammatory mediators such as prostaglandins and leukotrienes, and inhibits the migration of immune cells to the site of inflammation. It also reduces the expression of adhesion molecules on the surface of endothelial cells, which play a key role in the recruitment of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate has several advantages for lab experiments. It has been shown to be more effective than naproxen in reducing inflammation and pain, while also being less toxic to the gastrointestinal tract. However, it is important to note that the effects of Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate may vary depending on the model used for the experiment.
Direcciones Futuras
There are several future directions for the research on Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate. One area of interest is the potential use of Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of new prodrugs that can be activated by other enzymes, which could lead to the development of more targeted therapies. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate in humans.
Métodos De Síntesis
The synthesis of Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate involves the reaction between 4-aminomethylbenzoic acid and 4-amino-1,2,4-triazole-3-thiol in the presence of methanesulfonyl chloride and triethylamine. This reaction leads to the formation of the desired product, which is then purified using column chromatography.
Aplicaciones Científicas De Investigación
Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate has been extensively studied in preclinical models of inflammation and pain. In these studies, it has been shown to be more effective than naproxen in reducing inflammation and pain, while also being less toxic to the gastrointestinal tract.
Propiedades
IUPAC Name |
methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-17-10(16)9-4-2-8(3-5-9)6-18-11-14-13-7-15(11)12/h2-5,7H,6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTGAPBWPLHBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=CN2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B7466523.png)
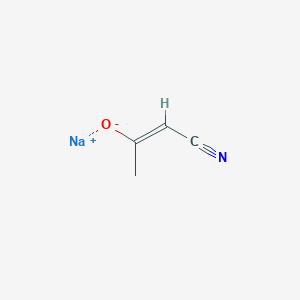
![2-ethoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzamide](/img/structure/B7466552.png)

![3-(N-(2,4-dimethylphenyl)sulfonyl-4-methoxyanilino)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7466562.png)

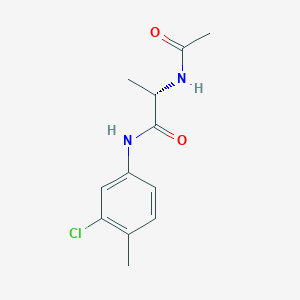
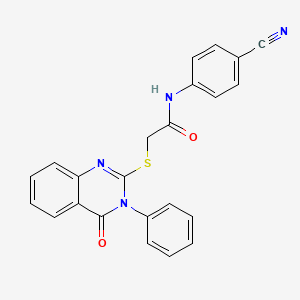

![[2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B7466585.png)
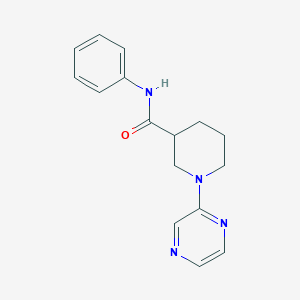
![(E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466604.png)

